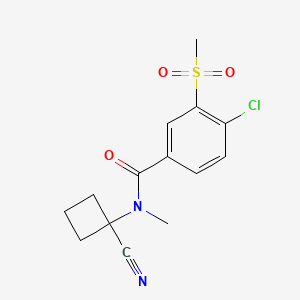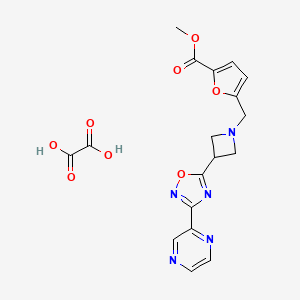
2-(6-oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, also known as OTB-015, is a novel small molecule inhibitor that has been developed for its potential use in cancer therapy. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
2-(6-oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide inhibits the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+), a molecule that is essential for cellular metabolism. By inhibiting NAMPT, 2-(6-oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide disrupts the production of NAD+ and leads to a decrease in cellular metabolism, ultimately resulting in cell death.
Biochemical and physiological effects:
In addition to its anti-cancer and anti-inflammatory effects, 2-(6-oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has also been shown to have effects on glucose metabolism and angiogenesis. The compound has been shown to decrease glucose uptake in cancer cells and inhibit the formation of new blood vessels, which are both important processes for tumor growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(6-oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide in lab experiments is its specificity for NAMPT, which allows for targeted inhibition of this enzyme. However, one limitation is that the compound may have off-target effects on other enzymes involved in cellular metabolism, which could complicate the interpretation of results.
Future Directions
There are several potential future directions for the development of 2-(6-oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide. One direction is to further investigate its potential as a combination therapy with radiation or other cancer treatments. Another direction is to explore its potential for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential limitations for clinical use.
Synthesis Methods
The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves a multi-step process that begins with the reaction of 2-chloronicotinic acid with hydrazine hydrate to form 2-hydrazinonicotinic acid. This is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-hydrazinonicotinamido)acetate, which is subsequently hydrolyzed to form 2-(2-hydrazinonicotinamido)acetic acid. The final step involves the reaction of 2-(2-hydrazinonicotinamido)acetic acid with 4-(2-bromoacetyl)thiazole to form 2-(6-oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide.
Scientific Research Applications
2-(6-oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been shown to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy. In addition to its anti-cancer effects, 2-(6-oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(11-20-15(22)2-1-7-19-20)18-10-12-3-5-13(6-4-12)23-16-17-8-9-24-16/h1-9H,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOCHMKYRWAMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)morpholine](/img/structure/B2673649.png)
![2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2673651.png)


![N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673657.png)
![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2673658.png)
![[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2673660.png)
![Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2673662.png)

![(5R,8S)-10-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2673666.png)

![3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine](/img/structure/B2673669.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2673670.png)
